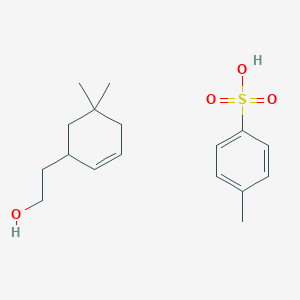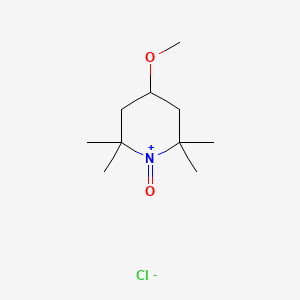
Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride is a chemical compound that belongs to the class of piperidine derivatives This compound is known for its unique structural features, which include a piperidine ring substituted with methoxy and tetramethyl groups, as well as an oxo group The chloride ion is associated with the piperidinium cation, making it a salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting materials such as 2,2,6,6-tetramethyl-4-piperidone can be used.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the piperidinium compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidinium compounds.
Applications De Recherche Scientifique
Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride has several scientific research applications:
Organic Synthesis: Used as a reagent in various organic synthesis reactions, including oxidation and substitution reactions.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and functional groups. The methoxy and oxo groups play a crucial role in its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: Similar structure with an acetamido group instead of a methoxy group.
2,2,6,6-Tetramethyl-4-piperidone: Lacks the methoxy group but has a similar piperidine ring structure.
4-Methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy: Similar structure but with a free radical instead of a chloride ion.
Uniqueness
Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride is unique due to the presence of both methoxy and oxo groups on the piperidine ring, which imparts distinct chemical reactivity and biological activity. The chloride ion further enhances its solubility and stability in aqueous solutions, making it suitable for various applications.
Propriétés
Numéro CAS |
95407-70-8 |
|---|---|
Formule moléculaire |
C10H20ClNO2 |
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
4-methoxy-2,2,6,6-tetramethylpiperidin-1-ium 1-oxide;chloride |
InChI |
InChI=1S/C10H20NO2.ClH/c1-9(2)6-8(13-5)7-10(3,4)11(9)12;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
XTQPMZGDXUYFLV-UHFFFAOYSA-M |
SMILES canonique |
CC1(CC(CC([N+]1=O)(C)C)OC)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



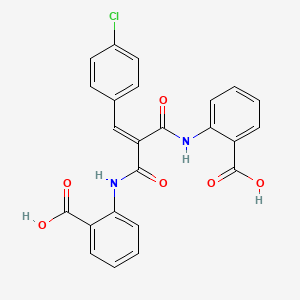
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
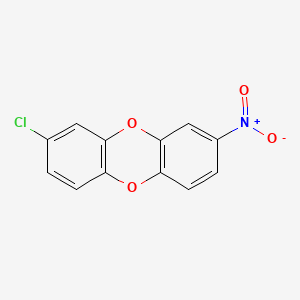
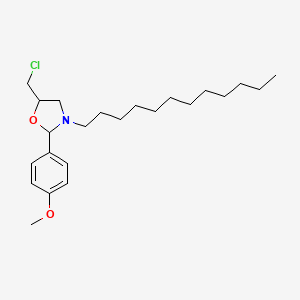

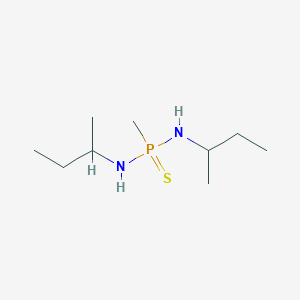
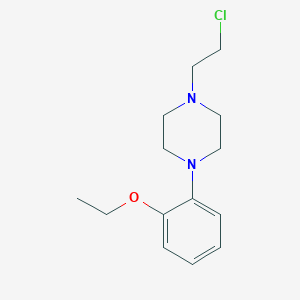
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)
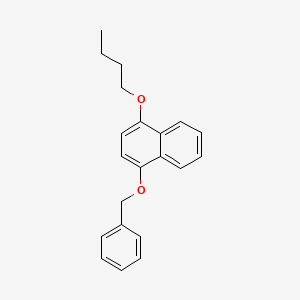
![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
